molecular formula C25H26N2O6 B12138383 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)eth yl]-3-hydroxy-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)eth yl]-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12138383
M. Wt: 450.5 g/mol
InChI Key: JCVJVLBUEJASHO-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound characterized by its unique structure, which includes a benzo[d]furan moiety, a dimethoxyphenyl group, and a pyrrolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]furan-2-ylcarbonyl intermediate, which can be synthesized through a Friedel-Crafts acylation reaction involving benzo[d]furan and an appropriate acyl chloride.

Next, the 2,3-dimethoxyphenyl group is introduced via a Suzuki coupling reaction, using a boronic acid derivative of the dimethoxyphenyl compound and a suitable palladium catalyst. The pyrrolin-2-one core is then constructed through a cyclization reaction, often involving an amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the pyrrolin-2-one ring, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its structural features enable interactions with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is being explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzo[d]furan moiety and exhibit similar biological activities, such as anti-inflammatory and anti-cancer properties.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group also show potential in medicinal chemistry, particularly in the development of anti-cancer agents.

    Pyrrolin-2-one derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

What sets 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C25H26N2O6/c1-26(2)12-13-27-21(16-9-7-11-18(31-3)24(16)32-4)20(23(29)25(27)30)22(28)19-14-15-8-5-6-10-17(15)33-19/h5-11,14,21,29H,12-13H2,1-4H3

InChI Key

JCVJVLBUEJASHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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